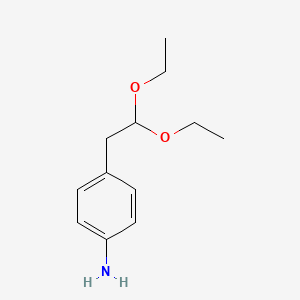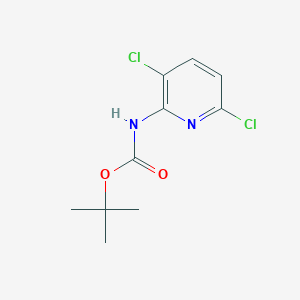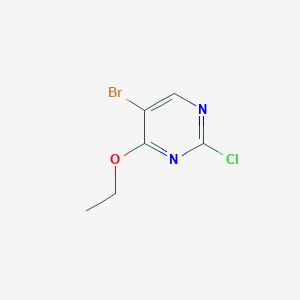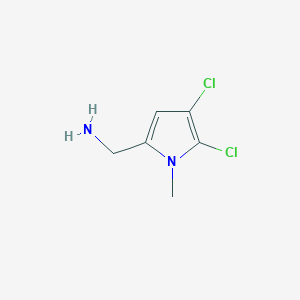
5-ブロモ-2,3-ジヒドロ-1-ベンゾフラン-7-スルホンアミド
概要
説明
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a bromine atom and a sulfonamide group in the structure of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide enhances its potential for various chemical reactions and applications in scientific research.
科学的研究の応用
Chemistry: 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound exhibits potential as an antimicrobial and anticancer agent. Its derivatives have shown significant inhibitory effects on the growth of various cancer cell lines and pathogenic microorganisms .
Industry: In the pharmaceutical industry, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is used in the development of new drugs and therapeutic agents. Its unique structure and reactivity make it a valuable intermediate in drug discovery and development .
作用機序
Target of Action
It’s worth noting that benzofuran derivatives have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a way that modulates cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, which can be crucial in regulating metabolic pathways. For instance, it interacts with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes. Additionally, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide binds to specific proteins, altering their conformation and function. These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Cellular Effects
The effects of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling molecules, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can either promote or inhibit cell growth. Furthermore, it affects gene expression by interacting with transcription factors, leading to changes in the expression levels of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can activate certain enzymes by inducing conformational changes that enhance their activity. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can lead to sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is involved in several metabolic pathways, primarily those related to nucleotide synthesis and energy metabolism. The compound interacts with enzymes such as ribonucleotide reductase and thymidylate synthase, which are crucial for DNA synthesis and repair. Additionally, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide affects metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is influenced by its chemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be transported to the nucleus, where it influences gene expression by interacting with DNA and transcription factors. The localization of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide typically involves the bromination of 2,3-dihydro-1-benzofuran followed by sulfonamide formation. One common method includes the following steps:
Bromination: 2,3-dihydro-1-benzofuran is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Sulfonamide Formation: The brominated intermediate is then treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide group at the 7-position.
Industrial Production Methods: Industrial production of 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzofuran ring can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
- Substituted benzofuran derivatives with various functional groups.
- Oxidized benzofuran compounds with enhanced biological activities.
- Reduced amine derivatives with potential applications in medicinal chemistry .
類似化合物との比較
5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonamide: Similar structure with a chlorine atom instead of bromine.
5-Bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid: Similar structure with a carboxylic acid group instead of sulfonamide.
Uniqueness: 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications .
特性
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSHLZWEWQVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20755585 | |
| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20755585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89819-41-0 | |
| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20755585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)






![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)


![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid](/img/structure/B1445662.png)
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)

